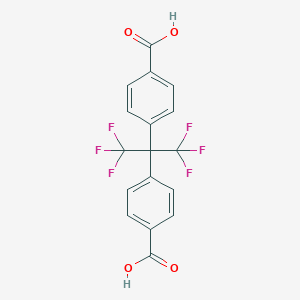

2,2-Bis(4-carboxyphenyl)hexafluoropropane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6O4/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(24)25)12-7-3-10(4-8-12)14(26)27/h1-8H,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYMDAUTAXXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061576 | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171-47-7 | |

| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bis 4 Carboxyphenyl Hexafluoropropane and Its Precursors

Synthesis of 2,2-Bis(4-carboxyphenyl)hexafluoropropane from 2,2-Bis(4-methylphenyl)hexafluoropropane (B89652)

The conversion of the methyl groups of 2,2-bis(4-methylphenyl)hexafluoropropane to carboxylic acid functionalities is a critical step. This transformation is typically accomplished through vigorous oxidation.

The oxidation of the two methyl groups on the precursor molecule can be achieved using strong oxidizing agents, with nitric acid and chromium trioxide being prominent examples. U.S. Patent 3,310,573 discloses the oxidation of 2,2-bis(4-methylphenyl)hexafluoropropane to the corresponding dicarboxylic acid using chromium(III) oxide. prepchem.comgoogle.com Another German patent also describes this oxidation step with chromium trioxide. google.com While specific details of the nitric acid oxidation process for this particular substrate are not extensively documented in readily available literature, it is a common method for the oxidation of alkylbenzenes to carboxylic acids.

For the chromium trioxide oxidation, the reaction conditions are crucial for achieving a high yield and purity of the desired dicarboxylic acid. While the patents provide the basis for this transformation, detailed optimization studies are often proprietary. Generally, such oxidations are conducted in an acidic medium, and the temperature and reaction time are critical parameters to control to avoid side reactions and degradation of the aromatic rings.

Similarly, for nitric acid oxidation, the concentration of the acid, reaction temperature, and the use of co-solvents can significantly influence the reaction outcome. The goal is to achieve complete oxidation of both methyl groups without promoting nitration of the aromatic rings, which is a potential side reaction.

| Oxidizing Agent | General Reaction Conditions | Potential Side Reactions |

| Chromium Trioxide | Acidic medium, controlled temperature | Ring degradation, incomplete oxidation |

| Nitric Acid | High temperature, varying concentrations | Aromatic nitration, incomplete oxidation |

Synthesis of 2,2-Bis(4-methylphenyl)hexafluoropropane

The precursor, 2,2-bis(4-methylphenyl)hexafluoropropane, is synthesized via an electrophilic aromatic substitution reaction.

The synthesis of 2,2-bis(4-methylphenyl)hexafluoropropane is described in U.S. Patent 3,310,573 and involves the reaction of toluene (B28343) with hexafluoroacetone (B58046) in the presence of a strong acid catalyst, such as hydrofluoric acid. prepchem.comgoogle.com This reaction is a classic example of a Friedel-Crafts-type alkylation where the highly electrophilic carbonyl carbon of hexafluoroacetone attacks two molecules of toluene, predominantly at the para position due to the directing effect of the methyl group and steric hindrance.

A Chinese patent describes a similar process where 2,2-bis(3,4-dimethylphenyl)hexafluoropropane (B1266667) is synthesized from o-xylene (B151617) and hexafluoroacetone monohydrate using hydrogen fluoride, highlighting the versatility of this reaction with different substituted aromatics. google.comchemicalbook.com

| Reactants | Catalyst | Product |

| Toluene, Hexafluoroacetone | Hydrofluoric Acid | 2,2-Bis(4-methylphenyl)hexafluoropropane |

| o-Xylene, Hexafluoroacetone | Hydrogen Fluoride | 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane |

Derivatization of this compound

For application in polymerization, this compound is often converted into a more reactive derivative, the diacid chloride.

The conversion of the dicarboxylic acid to its corresponding diacid chloride can be achieved using standard chlorinating agents. A common method involves refluxing the dicarboxylic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comgoogle.com The excess thionyl chloride can be removed by distillation after the reaction is complete.

Alternatively, phosphorus pentachloride can also be used to effect this transformation. prepchem.com The general reaction for the formation of benzoyl chloride from benzoic acid using these reagents is well-established. prepchem.com

| Chlorinating Agent | Catalyst (if any) | Byproducts |

| Thionyl Chloride | N,N-Dimethylformamide | Sulfur dioxide, Hydrogen chloride |

| Phosphorus Pentachloride | None | Phosphoryl chloride, Hydrogen chloride |

Synthesis of Dihydrazides

Dihydrazides derived from this compound are valuable monomers for the synthesis of polyhydrazides and polyoxadiazoles. The synthesis of the dihydrazide, 4,4'-(hexafluoroisopropylidene)bis(benzoic acid hydrazide), is typically achieved through a two-step process. The first step involves the esterification of the parent dicarboxylic acid to form a diester, commonly the dimethyl or diethyl ester. In the second step, this diester is reacted with hydrazine (B178648) hydrate (B1144303).

The general reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with the hydrazinyl group (-NHNH2). The reaction is typically carried out by refluxing the diester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727). chemmethod.comchemmethod.com The dihydrazide product, being less soluble in the alcohol solvent upon cooling, often precipitates out of the solution and can be purified by recrystallization.

Reaction Scheme: (CF₃)₂C(C₆H₄COOR)₂ + 2 N₂H₄·H₂O → (CF₃)₂C(C₆H₄CONHNH₂)₂ + 2 ROH + 2 H₂O (where R = CH₃ or C₂H₅)

A typical laboratory procedure would involve dissolving the dimethyl or diethyl ester of this compound in ethanol, followed by the addition of an excess of hydrazine hydrate. The mixture is then heated under reflux for several hours. Upon completion, the reaction mixture is cooled, and the resulting white, crystalline precipitate of the dihydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Reactant | Reagent | Solvent | Condition | Product |

| Dimethyl 4,4'-(hexafluoroisopropylidene)dibenzoate | Hydrazine Hydrate | Ethanol | Reflux | 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid hydrazide) |

Synthesis of Dimethyl Esters

The conversion of this compound to its corresponding dimethyl ester, Dimethyl 4,4'-(hexafluoroisopropylidene)dibenzoate, is a standard esterification process. The most common method employed for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the dicarboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Because the reaction is an equilibrium, it is driven toward the product side by using a large excess of methanol and/or by removing the water as it forms. organic-chemistry.orgmdpi.com

Reaction Scheme: (CF₃)₂C(C₆H₄COOH)₂ + 2 CH₃OH --[H⁺ catalyst]--> (CF₃)₂C(C₆H₄COOCH₃)₂ + 2 H₂O

In a representative synthesis, this compound is suspended in a large volume of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for an extended period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). After cooling, the product is often isolated by pouring the reaction mixture into water, causing the less polar dimethyl ester to precipitate. The crude product can then be collected and purified by recrystallization from a suitable solvent like methanol.

| Starting Material | Reagent | Catalyst | Key Features | Product |

| This compound | Methanol | H₂SO₄ or p-TsOH | Equilibrium reaction; requires excess alcohol and/or water removal. | Dimethyl 4,4'-(hexafluoroisopropylidene)dibenzoate |

Synthesis of Diimide-dicarboxylic Acids

Diimide-dicarboxylic acids are important monomers for the synthesis of advanced polymers like poly(amide-imide)s. These monomers contain both imide rings and carboxylic acid functional groups. A common synthetic strategy involves the condensation reaction between a diamine and two equivalents of a tricarboxylic acid anhydride (B1165640), such as trimellitic anhydride (TMA).

In this context, the synthesis would utilize the diamine precursor, 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) (also known as 4,4'-(hexafluoroisopropylidene)dianiline or 6F-diamine). The reaction proceeds in two stages. First, the diamine reacts with two molar equivalents of trimellitic anhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature. This forms a soluble bis(amic acid) intermediate. In the second stage, this intermediate is cyclized to the diimide structure through either thermal or chemical dehydration. Chemical imidization, often preferred for its milder conditions, is typically carried out by adding a dehydrating agent like a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine) to the amic acid solution. researchgate.net

Reaction Scheme: H₂N-Ar-NH₂ + 2 OC(O)C₆H₃COOH → HOOC-C₆H₃C(O)NH-Ar-NHC(O)C₆H₃(COOH)₂ (Formation of Amic Acid Intermediate)

HOOC-C₆H₃C(O)NH-Ar-NHC(O)C₆H₃(COOH)₂ --[Dehydration]--> Diimide-dicarboxylic Acid (Cyclodehydration to form Imide Rings) (where Ar = -C₆H₄-C(CF₃)₂-C₆H₄-)

An alternative route involves the reaction of a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), with two equivalents of an aminobenzoic acid (e.g., m-aminobenzoic acid or p-aminobenzoic acid). researchgate.netresearchgate.net The reaction follows a similar two-step process of forming the amic acid followed by cyclodehydration to yield the target diimide-dicarboxylic acid.

| Diamine/Dianhydride | Co-reactant | Solvent | Process | Product Class |

| 2,2-Bis(4-aminophenyl)hexafluoropropane | Trimellitic Anhydride | NMP, DMAc | Two-step: Amic acid formation, then chemical or thermal imidization. | Diimide-dicarboxylic Acid |

| 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | Aminobenzoic Acid | NMP, DMAc | Two-step: Amic acid formation, then chemical or thermal imidization. | Diimide-dicarboxylic Acid |

Polymerization Reactions and Resulting Macromolecular Architectures

Polycondensation Reactions of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

Polycondensation is the primary route for polymerizing this compound. This process involves the reaction of its two carboxylic acid functional groups with complementary functional groups of a co-monomer, such as amines, to form polymers with the repeated elimination of a small molecule, like water. Through this method, high-performance polyimides and polyamides are synthesized.

The synthesis of polyimides from this compound typically proceeds via its dianhydride derivative, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), commonly known as 6FDA. ontosight.airesearchgate.net This dianhydride is highly reactive towards diamines and is the standard monomer for producing fluorinated polyimides. ontosight.ai Polyimides are renowned for their exceptional thermal stability, mechanical strength, and excellent electrical properties. ontosight.ai

The core reaction for forming these polyimides is the polycondensation of the 6FDA dianhydride with various aromatic diamines. ontosight.aisemanticscholar.org The choice of diamine is critical as it significantly influences the final properties of the polymer, such as solubility, thermal characteristics, and mechanical strength. semanticscholar.org The incorporation of the bulky, flexible 6FDA monomer disrupts chain packing, which often leads to amorphous polymers with improved solubility in organic solvents. core.ac.uk

The reaction is typically carried out in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). semanticscholar.orgvt.edu The process results in a high molecular weight poly(amic acid) precursor, which is then converted into the final polyimide. vt.edu

Table 1: Examples of Polyimides Synthesized from 6FDA and Various Diamines

| Diamine Co-monomer | Resulting Polyimide Properties | Reference |

|---|---|---|

| 2,2-bis[4-(4-aminophenoxy)-phenyl] hexafluoropropane | Tensile Strength: >97 MPa; Glass Transition Temperature (Tg): ~271°C | semanticscholar.org |

| 1,3-bis(4-aminophenoxy)benzene | Inherent Viscosity: 1.2 g/dL; Tensile Strength: 62 MPa; Tg: 246°C | semanticscholar.org |

| 2,2'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | Good thermal strength | semanticscholar.org |

The most prevalent method for synthesizing polyimides is a two-step process. researchgate.netrsc.orgpsu.edu

Poly(amic acid) Formation : The first step involves the reaction of a dianhydride (like 6FDA) with a diamine at ambient or low temperatures in a polar aprotic solvent. vt.eduatlantis-press.com This reaction is a polyaddition that forms a high-molecular-weight, soluble poly(amic acid) (PAA) precursor. researchgate.netnih.gov The PAA solution can be processed into films, fibers, or coatings. atlantis-press.com

Cycloimidization : The second step is the conversion of the PAA precursor to the final polyimide through cyclodehydration (imidization). vt.edu This is achieved by removing a molecule of water from the amic acid group to form the stable imide ring. This conversion can be accomplished through thermal or chemical means. nih.gov

Thermal imidization is a common industrial method where the PAA film or coating is heated in a controlled cycle, often at temperatures ranging from 200°C to 350°C. vt.eduebrary.net This process removes the solvent and drives the cyclization reaction to completion. researchgate.netebrary.net

Chemical imidization offers an alternative to high-temperature thermal curing. ebrary.net This technique is performed at lower temperatures (20-80°C) by treating the poly(amic acid) solution with a dehydrating agent in the presence of a base catalyst. ebrary.net

Commonly used reagents include:

Dehydrating Agents : Aliphatic carboxylic acid anhydrides such as acetic anhydride, propionic anhydride, or n-butyric anhydride. ebrary.netgoogle.com

Base Catalysts : Tertiary amines like pyridine (B92270), triethylamine, or isoquinoline. vt.eduebrary.net

The mechanism involves the reaction of the base with the anhydride, which facilitates the cyclization of the amic acid groups. vt.edu The resulting polyimide is often insoluble in the reaction mixture and precipitates out. vt.edu This method is particularly useful for manufacturing polyimide molding powders. vt.edu For example, a reaction mixture might include the poly(amic acid) in DMAc, to which acetic anhydride and pyridine are added to induce cyclodehydration. semanticscholar.org

To achieve high molecular weight polyimides, especially when using less reactive monomers, the reactivity of the diamine can be enhanced through an in-situ silylation method. psu.edu This technique involves activating the diamine by reacting it with a silylating agent, such as trimethylchlorosilane (TMSCl), within the polymerization solution. psu.edu

The silylated diamine exhibits increased nucleophilicity, leading to a more efficient polycondensation reaction with the dianhydride. This process proceeds under neutral conditions with the elimination of a stable silyl (B83357) chloride by-product (e.g., Me₃SiCl). psu.edu This method is advantageous as it promotes the formation of high molecular weight polymers and the silylating agent can also scavenge trace amounts of water, protecting the moisture-sensitive dianhydride monomer. psu.edu

This compound can be directly used for the synthesis of aromatic polyamides through polycondensation with various aromatic diamines. nycu.edu.twresearchgate.net The incorporation of the hexafluoroisopropylidene group into the polyamide backbone disrupts hydrogen bonding between amide groups and restricts interchain interactions, which reduces crystallinity and enhances the solubility of the resulting polymers in organic solvents. nycu.edu.tw

A common and effective method for this synthesis is the Yamazaki phosphorylation reaction. nih.gov This direct polycondensation technique involves reacting the dicarboxylic acid and a diamine in the presence of a condensing agent system, typically consisting of triphenyl phosphite (B83602) (TPP) and pyridine (Py), in a solvent like N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl). nycu.edu.twnih.gov The reaction is typically heated to achieve high molecular weight polymers. nycu.edu.tw The resulting polyamides often exhibit good thermal stability and solubility in several organic solvents. researchgate.net

Table 2: Properties of Aromatic Polyamides Synthesized from Fluorinated Monomers

| Monomers Used | Inherent Viscosity (dL/g) | Molecular Weight (Mw) | Thermal Stability (10% Weight Loss Temp.) | Reference |

|---|---|---|---|---|

| 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane + Terephthalic acid | 0.59 | 26,000 | >440°C | researchgate.net |

| 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane + Isophthalic acid | 0.42 | - | >440°C | researchgate.net |

Synthesis of Polyesters

The incorporation of the 6F moiety into polyesters can significantly enhance their properties, leading to materials with high glass transition temperatures, good thermal stability, and improved solubility.

Wholly aromatic polyesters can be synthesized from this compound using interfacial polycondensation. This technique involves the reaction of the diacid chloride derivative, 2,2-bis(4-chloroformylphenyl)hexafluoropropane, with an aromatic diol (a bisphenol). derpharmachemica.com

The polymerization occurs at the interface of two immiscible liquids, typically an aqueous alkaline solution of the diol and an organic solvent (like chloroform) containing the diacid chloride. derpharmachemica.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is often employed to facilitate the transport of the phenoxide ions from the aqueous phase to the organic phase for reaction. derpharmachemica.com This method is performed at or near ambient temperature and can produce high molecular weight polyesters. derpharmachemica.com The resulting polyesters are known for their rigid structures, though the presence of the 6F group can improve their processability by increasing solubility. derpharmachemica.com

Synthesis of Polybenzimidazoles

Polybenzimidazoles (PBIs) are a class of heterocyclic polymers with exceptional thermal and chemical stability. benicewiczgroup.com The use of this compound as a monomer leads to the formation of fluorinated polybenzimidazoles (FPBIs), which combine the inherent stability of the PBI backbone with the beneficial properties conferred by the fluorine content.

A common and effective method for synthesizing high molecular weight PBIs is solution polymerization in polyphosphoric acid (PPA). benicewiczgroup.com In this process, this compound is directly polycondensed with an aromatic tetraamine (B13775644), such as 3,3'-diaminobenzidine (B165653) (DAB), in PPA. benicewiczgroup.comepa.gov The PPA serves as both the polymerization solvent and the condensing agent, facilitating the dehydration and cyclization reactions that form the benzimidazole (B57391) rings. benicewiczgroup.comdtu.dk

The reaction is typically carried out at elevated temperatures, often using a stepwise temperature profile that may reach up to 220°C, to ensure the formation of a high molecular weight polymer. benicewiczgroup.combenicewiczgroup.com One challenge during this process can be the sublimation of the 6F-diacid monomer at high temperatures, which can be mitigated by careful control of the reaction conditions. benicewiczgroup.com The resulting polymer solution in PPA can be directly cast into films or membranes. benicewiczgroup.com

The polycondensation of this compound (also known as 6F-diacid) with 3,3'-diaminobenzidine in PPA yields a specific type of fluorinated polybenzimidazole, often abbreviated as 6F-PBI. benicewiczgroup.com This polymer is amorphous and generally soluble in organic solvents like N-methylpyrrolidinone and dimethylacetamide. epa.gov

The incorporation of the hexafluoroisopropylidene group into the PBI backbone disrupts the close chain packing that is characteristic of non-fluorinated PBIs. benicewiczgroup.com This disruption enhances the polymer's solubility and processability while maintaining excellent thermal stability, with 5% weight loss temperatures reported to be above 500°C. epa.gov These properties make 6F-PBI a candidate for applications such as high-temperature fuel cell membranes. benicewiczgroup.comepa.gov The synthesis in PPA has been optimized to produce high molecular weight 6F-PBI with inherent viscosities as high as 2.5 dL/g. benicewiczgroup.comepa.gov

Table 2: Properties of 6F-PBI Synthesized from this compound

| Property | Value | Source |

| Monomers | This compound, 3,3'-Diaminobenzidine | benicewiczgroup.comepa.gov |

| Polymerization Method | Polycondensation in Polyphosphoric Acid (PPA) | benicewiczgroup.com |

| Inherent Viscosity | Up to 2.5 dL/g | epa.gov |

| 5% Weight Loss Temp. | 520°C | epa.gov |

| Solubility | Soluble in N-methylpyrrolidinone, Dimethylacetamide | epa.gov |

| Morphology | Amorphous | epa.gov |

Synthesis of Sulfonated Polybenzimidazoles (sPBI-SF)

Sulfonated polybenzimidazoles are developed as proton exchange membranes for high-temperature fuel cells. A series of these polymers (sPBI-SF) has been synthesized using this compound as a non-sulfonated aromatic dicarboxylic acid comonomer. researchgate.net The synthesis is achieved through a solution copolycondensation reaction with monomers 3,3'-disulfonyl-4,4'-dicarboxyldiphenylsulfone (DSDCDPS) and 3,3'-diaminobenzidine (DAB) in poly(phosphoric acid) at various stoichiometric ratios. researchgate.net

The resulting sPBI-SF polymers exhibit high molecular weights, with number-average molecular weights (Mn) ranging from 39,400 to 65,500 g/mol . researchgate.net A key advantage conferred by the inclusion of the 6F group is the excellent solubility of the resulting polymers in organic solvents such as DMF, DMSO, and DMAc. researchgate.net This solubility facilitates the casting of transparent, flexible, and tough membranes, which is a significant advantage for their application in fuel cells. researchgate.net The sulfonic acid groups incorporated into the polymer backbone provide proton conductivity, a crucial property for proton exchange membranes. researchgate.net

Table 1: Reactants and Properties of sPBI-SF Polymers

| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | Resulting Polymer | Key Properties |

|---|---|---|---|---|---|

| This compound | 3,3'-Disulfonyl-4,4'-dicarboxyldiphenylsulfone | 3,3'-Diaminobenzidine | Solution Copolycondensation in PPA | Sulfonated Polybenzimidazole (sPBI-SF) | High molecular weight (Mn: 39,400–65,500), Soluble in DMF, DMSO, DMAc, Forms flexible, transparent membranes. researchgate.net |

Synthesis of Poly(amide-imide)s

Poly(amide-imide)s are a class of high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good solubility and processability of polyamides. The inclusion of this compound in the polymer backbone can further enhance these properties.

A common method for synthesizing poly(amide-imide)s is the direct polycondensation of a diimide-dicarboxylic acid with various aromatic diamines. researchgate.netntu.edu.twntu.edu.tw This reaction is often facilitated by a phosphorylation technique, using condensing agents like triphenyl phosphite (TPP) and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP), often with the addition of calcium chloride to aid the reaction. researchgate.netntu.edu.tw

While this compound is a dicarboxylic acid, it can be utilized in this synthesis route by reacting it with a diamine that contains a pre-formed imide ring. This approach allows for the direct incorporation of the hexafluoroisopropylidene group into the poly(amide-imide) backbone, leading to polymers with improved processability and specific thermal characteristics. The properties of the final polymer can be tailored by the choice of the diamine comonomer. ntu.edu.tw

Synthesis of Poly(oxadiazole-imide)s

Poly(oxadiazole-imide)s are thermally stable polymers that integrate the properties of both polyoxadiazoles and polyimides. The synthesis of these polymers can involve this compound as a key starting material.

A synthetic route to poly(oxadiazole-imide)s involves a multi-step process. First, this compound is converted into its more reactive dihydrazide derivative, this compound dihydrazide. kpi.ua This is typically achieved by first esterifying the dicarboxylic acid to a dimethyl ester, followed by a reaction with hydrazine (B178648) monohydrate. kpi.ua

In the subsequent polymerization step, this dihydrazide is reacted with an acid chloride that contains a pre-formed imide ring in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at low temperatures. kpi.ua This reaction forms a poly(hydrazide-imide) precursor, which is then converted into the final poly(oxadiazole-imide) through a cyclodehydration reaction. This cyclization can be performed either by thermal treatment or by using chemical dehydrating agents. The resulting polymers are often soluble in polar solvents and can be cast into films with high tensile strength and excellent thermal stability. kpi.ua

Synthesis of Poly(o-acyloxyamide)s

Poly(o-acyloxyamide)s, also known as poly(o-hydroxyamide)s, are important precursors for the synthesis of polybenzoxazoles (PBOs), another class of high-performance thermally stable polymers. The synthesis of these precursors can utilize the diacid chloride derivative of this compound.

The process involves the conversion of this compound into its diacid chloride, typically using a reagent like thionyl chloride. This highly reactive diacid chloride is then polymerized with a bis(o-aminophenol) monomer, such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, through a low-temperature solution polycondensation reaction. This reaction yields a high molecular weight poly(o-hydroxyamide). This polymer serves as a soluble precursor that can be processed into films or fibers before being thermally cyclized at high temperatures to form the final, rigid, and highly stable polybenzoxazole.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining different monomers. This compound is frequently used as a comonomer to modify existing polymer systems, enhancing properties like solubility, processability, and thermal stability without compromising the desirable characteristics of the parent polymer.

The synthesis of sulfonated polybenzimidazoles (sPBI-SF), as detailed in section 3.1.4.3, is a prime example of a random copolycondensation. researchgate.net In this case, this compound is copolymerized with a sulfonated dicarboxylic acid (DSDCDPS) and a tetraamine (DAB). researchgate.net By varying the feed ratio of the non-sulfonated (6F-containing) and sulfonated monomers, the degree of sulfonation in the final polymer can be precisely controlled. This, in turn, allows for the fine-tuning of critical properties for fuel cell membranes, such as proton conductivity, water uptake, and mechanical strength. The incorporation of the bulky 6F groups disrupts chain packing, which enhances the solubility of the copolymer, making it easier to process into thin membranes. researchgate.net

This strategy of using this compound as a modifying comonomer can be applied to other condensation polymer systems as well, including polyesters and polyamides, to create materials with a customized balance of properties for specific high-performance applications.

Fluoro-copoly(ether amide-(ether imide))s

The synthesis of this copolymer would theoretically involve the polycondensation of this compound with at least two different comonomers: a diamine containing an ether linkage and a diamine containing a pre-formed imide ring, or a dianhydride to form the imide ring in situ. The resulting macromolecular architecture would feature a random or block distribution of ether amide and ether imide segments, with the hexafluoroisopropylidene group from the dicarboxylic acid providing enhanced solubility and thermal properties.

Fluoro-copoly(ether amide-(ether amide-imide))s

To construct this copolymer, this compound would likely be reacted with a combination of diamines. One diamine would possess ether linkages to form the ether amide segments. Another comonomer would need to contain both amide and imide functionalities, or be a precursor that can form these linkages during the polymerization process. This would lead to a complex copolymer with a sequence of ether, amide, and imide groups along the polymer backbone.

Fluoro-copoly(ether amide-imide-(ether imide))s

The synthesis of this class of copolymer would be the most complex of the three, requiring a precise selection of monomers to create a chain containing ether amide, amide-imide, and ether imide linkages. The polymerization would likely involve this compound, a diamine with ether linkages, and a monomer or combination of monomers that can generate both amide-imide and ether imide segments. The specific properties of the resulting polymer would be highly dependent on the ratio and sequence of these different functional units.

Structural and Computational Analyses of 2,2 Bis 4 Carboxyphenyl Hexafluoropropane Derived Materials

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials and for probing the average interatomic distances in amorphous systems.

As a dicarboxylic acid, 2,2-bis(4-carboxyphenyl)hexafluoropropane serves as an effective organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). X-ray crystallography on single crystals of these materials reveals precise information about their three-dimensional structure, including the coordination environment of the metal ions, the topology of the framework, and the dimensions of any pores or channels.

For instance, a three-dimensional coordination polymer has been synthesized through the self-assembly of this compound ligands with silver(I) ions. researchgate.net Single-crystal X-ray diffraction analysis of this material provided detailed crystallographic data, confirming its structure and connectivity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.87 |

| b (Å) | 20.45 |

| c (Å) | 10.12 |

| β (°) | 110.5 |

| Volume (ų) | 1912.4 |

In amorphous materials such as polyimide membranes derived from the corresponding dianhydride (6FDA), XRD does not produce sharp peaks but rather a broad halo. researchgate.net The position of this amorphous halo can be used with Bragg's Law to calculate the average distance between polymer chains, known as the intersegmental distance or d-spacing. This parameter is critical as it correlates with the fractional free volume of the polymer and influences the transport properties of gases through the membrane. scispace.com

Studies on various 6FDA-based copolyimides show that the d-spacing is influenced by the chemical structure of the diamine comonomer and any post-synthesis treatments like thermal cross-linking. researchgate.netmdpi.com For example, incorporating bulky diamine moieties can hinder efficient chain packing, leading to larger d-spacing values. mdpi.com Furthermore, thermal treatments that induce decarboxylation and crosslinking can systematically increase the d-spacing, thereby tailoring the membrane's micropore structure and gas permeability. mdpi.com

| Polyimide System | Condition | d-spacing (Å) | Reference |

|---|---|---|---|

| 6FDA-DAM:DABA (3:1) | Pristine Membrane | 5.7 | mdpi.com |

| 6FDA-DABA | Pristine Membrane | 5.1 | mdpi.com |

| 6FDA-DCB:TAPA (3:2) | Thermally treated at 400 °C | 5.64 | mdpi.com |

| 6FDA-DCB:TAPA (3:2) | Thermally treated at 430 °C | 5.94 | mdpi.com |

| 6FDA-DCB:TAPA (3:2) | Thermally treated at 450 °C | 6.28 | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the functional groups within this compound and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for verifying the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum is relatively simple due to the molecule's symmetry. The spectrum is characterized by signals in the aromatic region. libretexts.org The protons on the two benzene rings give rise to two distinct signals, both of which appear as doublets because of coupling to their adjacent protons (an AA'BB' system). The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and hexafluoroisopropylidene groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to -COOH group) | ~8.1 | Doublet |

| Aromatic Protons (ortho to -C(CF₃)₂- group) | ~7.5 | Doublet |

| Carboxylic Acid Proton (-COOH) | >10 (Broad) | Singlet |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its carboxylic acid, aromatic, and fluorinated alkyl moieties. nih.gov Key absorptions include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimers, a sharp and strong C=O carbonyl stretch, and intense C-F stretching bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid (-COOH) |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1320 | C-O stretch / O-H bend | Carboxylic Acid (-COOH) |

| 1100-1300 (very strong) | C-F stretch | Trifluoromethyl (-CF₃) |

When this compound is used as a ligand to form metal coordination complexes, the resulting materials can be evaluated for their potential biological activity, such as their ability to interact with DNA. nih.gov UV-Visible absorption spectroscopy is a common and effective method to study these interactions. mdpi.com The study typically involves monitoring the changes in the absorption spectrum of the metal complex upon incremental addition of a DNA solution, such as calf thymus DNA (CT-DNA). mdpi.commdpi.com

Binding of the complex to the DNA helix can perturb the electronic transitions of the chromophores in the ligand. This perturbation often results in hypochromism (a decrease in absorbance intensity) or hyperchromism (an increase in absorbance intensity), and may be accompanied by a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance (λmax). researchgate.net These spectral changes can indicate the mode of interaction, such as intercalation between DNA base pairs or binding within the grooves of the helix. scispace.comias.ac.in From the titration data, the intrinsic binding constant (Kb) can be calculated, which provides a quantitative measure of the binding affinity between the complex and DNA. nih.gov

| Parameter | Observation |

|---|---|

| λmax of Complex (nm) | e.g., 275 nm |

| Spectral Change upon DNA addition | Hypochromism |

| Wavelength Shift | e.g., Bathochromic shift of 3-5 nm |

| Binding Mode Indication | Intercalative or Groove Binding |

| Calculated Binding Constant (Kb) (M⁻¹) | Typically in the range of 10⁴ - 10⁶ |

Fluorescent Spectroscopic Analysis for DNA-Binding Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules, such as a polymer or small molecule, and biological macromolecules like DNA. The fundamental principle involves monitoring changes in the fluorescence properties (e.g., intensity, emission wavelength, polarization) of a fluorescent probe upon binding to DNA. While specific studies detailing the DNA-binding properties of this compound itself are not extensively available, the methodology is well-established for characterizing such interactions.

Typically, an assay might involve a competitive displacement mechanism. A fluorescent dye known to bind to DNA, such as DAPI (4′,6-diamidino-2-phenylindole), is first allowed to intercalate or bind within the grooves of double-stranded DNA, resulting in a significant enhancement of its fluorescence. acs.org When a test compound—potentially a derivative of this compound—is introduced, it may compete for the same binding sites on the DNA. If the test compound successfully displaces the fluorescent probe, a corresponding decrease (quenching) in fluorescence intensity is observed. bmglabtech.com

The magnitude of fluorescence quenching can be correlated with the concentration of the test compound, allowing for the determination of binding affinity (e.g., the binding constant, K). By analyzing the fluorescence data, typically through Scatchard or modified Scatchard plots, quantitative details about the binding stoichiometry and affinity can be elucidated. acs.org

Table 1: Representative Data from a Fluorescence-Based DNA-Binding Assay This table illustrates hypothetical data for a compound displacing a fluorescent probe from DNA, leading to fluorescence quenching.

| Compound Concentration (μM) | Fluorescence Intensity (a.u.) | % Quenching |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 72 | 28 |

| 50 | 51 | 49 |

| 100 | 30 | 70 |

Circular Dichroism (CD) Spectroscopy for DNA-Binding Properties

Circular Dichroism (CD) spectroscopy is a powerful optical technique for studying the structure of chiral molecules, including DNA. nih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light. DNA has a distinct CD spectrum due to its helical structure, which is sensitive to its conformation (e.g., B-form, A-form, Z-form). nih.govnih.gov

When a ligand or compound binds to DNA, it can induce significant changes in the DNA's CD spectrum. nih.govnih.govresearchgate.net These changes provide valuable insights into the nature of the interaction:

Intercalation: When a molecule inserts itself between the base pairs of DNA, it can cause perturbations in the DNA helix, leading to changes in the intensity of the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA.

Groove Binding: Molecules that bind to the major or minor grooves of DNA typically cause less significant changes to the intrinsic DNA CD signal compared to intercalators. However, if the binding ligand is achiral, it may acquire an induced CD (ICD) signal in the region of its own absorbance, providing direct evidence of binding. springernature.comresearchgate.net

Conformational Changes: The binding event can also induce a global conformational change in the DNA, for example, from the canonical B-form to an A-form or Z-form, each of which has a unique and identifiable CD signature. nih.govnih.gov

By titrating a DNA solution with a compound derived from this compound and monitoring the changes in the CD spectrum, researchers can determine the binding mode and the effect of the compound on DNA structure.

Table 2: Typical CD Spectral Changes for Different DNA-Ligand Binding Modes

| Binding Mode | Wavelength Range (nm) | Typical Spectral Change |

|---|---|---|

| B-Form DNA (Control) | 260-290 (Positive Peak) | Baseline positive ellipticity |

| 240-250 (Negative Peak) | Baseline negative ellipticity | |

| Intercalation | 260-290 | Increase in positive peak intensity |

| 240-250 | Increase in negative peak intensity | |

| Groove Binding | 260-290 | Minor changes to DNA signal |

| >300 (Ligand Absorbance) | Appearance of Induced CD (ICD) signal | |

| B- to A-Form Transition | 260-290 | Shift of positive peak to ~260 nm with increased intensity |

| 240-250 | Decrease in negative peak intensity |

Viscosity Analysis

Viscosity measurements of dilute polymer solutions are a fundamental method for characterizing the hydrodynamic volume and molar mass of polymers, such as those synthesized from this compound. The analysis is typically performed using a capillary viscometer, like an Ubbelohde viscometer, to measure the flow time of a polymer solution and the pure solvent. aimplas.netmetu.edu.tr

The intrinsic viscosity is related to the polymer's molar mass (M) through the Mark-Houwink-Sakurada equation: [η] = K * Ma

Where 'K' and 'a' are constants that depend on the specific polymer, solvent, and temperature. metu.edu.tr This relationship allows for the determination of the viscosity-average molar mass (Mv). The value of the exponent 'a' also provides qualitative information about the polymer's conformation in solution; for instance, values between 0.5 and 0.8 are typical for flexible random coils in a good solvent.

Table 3: Viscosity Data for a Hypothetical Polyimide in N-Methyl-2-pyrrolidone (NMP) at 25°C

| Concentration (g/dL) | Relative Viscosity (η_rel) | Specific Viscosity (η_sp) | Reduced Viscosity (η_sp/c) (dL/g) |

|---|---|---|---|

| 0.50 | 1.35 | 0.35 | 0.70 |

| 0.40 | 1.28 | 0.28 | 0.69 |

| 0.30 | 1.21 | 0.21 | 0.68 |

| 0.20 | 1.14 | 0.14 | 0.67 |

| 0.10 | 1.07 | 0.07 | 0.66 |

| Extrapolated to c=0 | - | - | 0.65 (Intrinsic Viscosity [η]) |

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.com This method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org The GPC system consists of a column packed with porous gel; as the polymer solution passes through, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. wikipedia.org

A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. shimadzu.com By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene), a calibration curve plotting log(Molecular Weight) versus elution time is created. wikipedia.org This curve is then used to determine the molecular weight distribution of the unknown polymer sample.

The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of each molecule based on its mass.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, while higher values indicate a broader distribution.

Table 4: GPC Results for a Series of Polyimides Derived from this compound

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| PI-6F-01 | 45,000 | 92,000 | 2.04 |

| PI-6F-02 | 52,000 | 115,000 | 2.21 |

| PI-6F-03 | 38,000 | 81,000 | 2.13 |

Computational Modeling and Simulations

Computational methods provide powerful tools to predict material properties and understand structural characteristics at the atomic scale, complementing experimental analyses.

The Fractional Free Volume (FFV) is a critical parameter for polymers used in membrane-based gas separation, as it directly relates to the material's permeability. FFV represents the fraction of the total volume that is not occupied by the polymer chains themselves and is available for gas molecules to diffuse through. Molecular Dynamics (MD) simulations are a powerful tool for calculating FFV.

The process involves constructing an amorphous polymer cell, where multiple polymer chains derived from monomers like this compound are packed into a simulation box. The system is then subjected to an equilibration process to achieve a realistic, glassy polymer structure. The FFV is calculated using the equation:

FFV = (V - V0) / V

Where V is the total volume of the polymer cell and V0 is the occupied volume (van der Waals volume) of the polymer chains. The presence of bulky groups, such as the -C(CF₃)₂- group in this compound, hinders efficient chain packing, leading to a higher FFV. researchgate.net Simulations have shown that polyimides containing the 6FDA moiety (derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, a structurally related compound) exhibit high FFV, which correlates with their excellent gas separation performance. researchgate.netmdpi.comosti.gov

Table 5: Simulated Fractional Free Volume (FFV) for Different Polyimide Structures

| Polymer Dianhydride Monomer | FFV (Calculated) | Key Structural Feature |

|---|---|---|

| 6FDA | 0.18 - 0.22 | Bulky -C(CF₃)₂- group |

| PMDA (Pyromellitic dianhydride) | 0.14 - 0.16 | Planar, rigid structure |

| BTDA (Benzophenone tetracarboxylic dianhydride) | 0.15 - 0.17 | Flexible ketone linkage |

| ODPA (Oxydiphthalic anhydride) | 0.16 - 0.18 | Flexible ether linkage |

Predicting material properties like the dielectric constant (ε) is essential for designing materials for electronic applications. Quantitative Structure-Property Relationship (QSPR) models offer a computational approach to predict these properties based on the molecular structure of the polymer's repeating unit. mdpi.comnih.govacs.org

These models use a set of numerical values, known as molecular descriptors, which encode structural, topological, and quantum-chemical features of the molecule. A mathematical model is then developed to correlate these descriptors with the experimentally measured property. Machine learning algorithms, such as Multiple Linear Regression (MLR) or Gradient Boosting Regressors (GBR), are often employed to build robust predictive models from a large dataset of polymers. mdpi.compreprints.orgehu.es

For polymers derived from this compound, the high fluorine content is a key structural feature that influences the dielectric constant. QSPR models can quantify the impact of such features. The performance of these models is evaluated by statistical metrics like the coefficient of determination (R²), which indicates how well the model's predictions match the experimental data. mdpi.comacs.orgpreprints.org

Table 6: Performance of QSPR Models for Predicting Polymer Dielectric Constant

| Model Type | Number of Descriptors | Training Set R² | Test Set R² | Reference |

|---|---|---|---|---|

| MLR | 8 | 0.905 | 0.812 | acs.org |

| PLS | 3 | 0.910 | 0.960 | mdpi.com |

| Gradient Boosting (GB_A) | 8 | 0.938 | 0.802 | mdpi.compreprints.org |

| Gradient Boosting (GB_B) | 6 | 0.822 | 0.704 | mdpi.compreprints.org |

R² (Coefficient of Determination) values closer to 1.0 indicate better model performance.

Compound Names

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | 6FCDA |

| 4′,6-diamidino-2-phenylindole | DAPI |

| N-Methyl-2-pyrrolidone | NMP |

| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride | 6FDA |

| Pyromellitic dianhydride | PMDA |

| 3,3′,4,4′-benzophenone tetracarboxylic dianhydride | BTDA |

| 4,4′-oxydiphthalic anhydride (B1165640) | ODPA |

Dual Mode Sorption Model for Gas Sorption Behavior in Membranes

The transport and separation of gases in glassy polymeric membranes, such as those synthesized from this compound and its derivatives like 2,2'-bis(3,4-dicarboxylphenyl)hexafluoropropane dianhydride (6FDA), are frequently described by the solution-diffusion model. researchgate.net Within this framework, the sorption behavior of gases in the glassy polymer matrix is effectively characterized by the Dual Mode Sorption (DMS) model. researchgate.netuliege.be This model is crucial for understanding the thermodynamic interactions that significantly influence the diffusivity, permeability, and selectivity of the membrane, particularly with gas mixtures. researchgate.net

The DMS model posits that gas molecules are sorbed into the polymer through two concurrent mechanisms. mdpi.com The first is dissolution into the dense, equilibrium part of the polymer matrix, which follows Henry's law. mdpi.comresearchgate.net The second mechanism involves the adsorption of gas molecules into the non-equilibrium excess free volume, or microvoids, which are characteristic of the glassy state. This latter process is described by a Langmuir isotherm, representing a saturation phenomenon as the microvoids become filled. mdpi.comresearchgate.net

The total concentration of sorbed gas (C) in the polymer at a given pressure (p) is therefore the sum of these two populations:

C = C_D + C_H

Where:

C_D is the concentration of the population dissolved according to Henry's Law.

C_H is the concentration of the population adsorbed in the Langmuir sites (microvoids).

This relationship is mathematically expressed by the following equation:

C = k_D * p + (C'_H * b * p) / (1 + b * p)

The key parameters of the Dual Mode Sorption model are:

k_D (Henry's Law constant): This parameter relates to the gas solubility in the dense regions of the polymer matrix. mdpi.comresearchgate.net

C'_H (Langmuir capacity constant): This constant represents the maximum sorption capacity of the microvoids within the glassy polymer structure. mdpi.comresearchgate.net It is an indicator of the excess free volume in the membrane.

b (Langmuir affinity constant): Also known as the hole-affinity parameter, this constant is the ratio of the rate constants for sorption and desorption in the microvoids. It quantifies the affinity of a gas penetrant for the Langmuir sites. mdpi.comresearchgate.net

Research into polyimide membranes derived from 6FDA demonstrates the utility of the DMS model in characterizing gas sorption for important separations like CO₂/CH₄. For instance, the addition of fillers can alter the sorption properties of the membrane, which is reflected in the DMS parameters. researchgate.net In a study on NH₂-MIL-125 (Ti)/6FDA-durene mixed matrix membranes, the incorporation of the filler led to significant increases in all three dual-mode sorption parameters for CO₂ compared to the pure polymer membrane, indicating enhanced sorption properties. researchgate.net

The parameters are determined by fitting the model to experimental pure-gas sorption isotherm data. These values are critical for modeling and predicting membrane performance, including its selectivity and permeability under different operating conditions.

Below are tables showing the dual-mode sorption parameters for CO₂ and CH₄ in various 6FDA-based polyimide membranes.

| Gas | k_D [cm³(STP)/(cm³·atm)] | C'_H [cm³(STP)/cm³] | b [atm⁻¹] |

|---|---|---|---|

| CO₂ | 1.23 | 42.7 | 0.33 |

| CH₄ | 0.36 | 15.8 | 0.19 |

Data sourced from ResearchGate. researchgate.net

| Membrane | k_D [cm³(STP)/(cm³·bar)] | C'_H [cm³(STP)/cm³] | b [bar⁻¹] |

|---|---|---|---|

| Pure 6FDA-durene | 1.28 | 29.3 | 0.23 |

| NH₂-MIL-125(Ti)/6FDA-durene | 3.58 | 39.7 | 0.47 |

Data sourced from ResearchGate. researchgate.net

Structure Property Relationships and Performance Enhancement in 2,2 Bis 4 Carboxyphenyl Hexafluoropropane Based Polymers

Impact of Hexafluoroisopropylidene (HFIP) Group on Polymer Properties

The -C(CF₃)₂- linkage, a defining feature of 2,2-Bis(4-carboxyphenyl)hexafluoropropane, introduces significant steric hindrance and strong C-F bonds into the polymer chain. These characteristics disrupt intermolecular and intramolecular interactions, leading to a range of beneficial modifications in the resulting polymers' properties.

A significant advantage of incorporating the HFIP group is the remarkable improvement in the solubility of otherwise intractable aromatic polymers like polyimides and polyamides. The bulky trifluoromethyl (-CF₃) groups disrupt the close packing of polymer chains, weakening the intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer more easily.

For instance, a comparative analysis of colorless polyimide (CPI) films demonstrated that those containing 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (6FBAPP) exhibited significantly better solubility than their non-fluorinated counterparts based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP). The 6FBAPP-based CPIs showed excellent solubility in a range of solvents, including chloroform, methylene (B1212753) chloride, N,N'-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), whereas the BAPP-based polymers had more limited solubility. nih.gov This enhanced solubility is crucial for the processability of high-performance polymers, enabling their application in thin films and coatings. nih.govmdpi.com

Table 1: Solubility of Polyimides With and Without HFIP Group

| Solvent | BAPP-based Polyimide nih.gov | 6FBAPP-based Polyimide nih.gov |

|---|---|---|

| Acetone | Poor | Good |

| Chloroform | Good | Excellent |

| N,N-dimethylacetamide | Excellent | Excellent |

| N,N-dimethylformamide | Good | Excellent |

| Dimethyl sulfoxide | Good | Excellent |

| Pyridine (B92270) | Poor | Good |

| Tetrahydrofuran | Poor | Good |

| Toluene (B28343) | Very Poor | Very Poor |

| N-methyl-2-pyrrolidone | Good | Excellent |

The introduction of the HFIP group is generally associated with high thermal stability due to the strong C-F bonds. mdpi.com Polymers derived from monomers containing this group, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), consistently exhibit high thermal decomposition temperatures. mdpi.com For example, fluorinated polyimides often show initial decomposition temperatures well above 500°C. mdpi.com

Table 2: Thermal Properties of Polyimides With and Without HFIP Group

| Polymer | Glass Transition Temperature (Tg) (°C) nih.gov | 5% Weight Loss Temperature (TGA, N₂) (°C) |

|---|---|---|

| BAPP-based Polyimide | 242 | ~404 nih.gov |

| 6FBAPP-based Polyimide | 262 | ~390 nih.gov |

| 6FDA-based Polyimide | >300 mdpi.com | >500 mdpi.com |

The successful synthesis of a wide array of high-performance polymers, including polyimides, polyamides, and poly(ether imide)s, from this compound and its dianhydride derivative (6FDA) demonstrates the effective reactivity of its carboxylic acid functional groups in polycondensation reactions. mdpi.comcdnsciencepub.com The electron-withdrawing nature of the HFIP group can influence the reactivity of the carboxylic acid groups, potentially making them more susceptible to nucleophilic attack during polymerization. While direct quantitative comparisons of reaction kinetics are not extensively detailed in the available literature, the consistent formation of high molecular weight polymers indicates that the monomer possesses the requisite reactivity for these demanding polymerization processes. mdpi.comrsc.org

Aromatic polyimides are often characterized by a distinct yellow-to-brown color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The incorporation of the bulky and electron-withdrawing HFIP group effectively suppresses the formation of these CTCs. By increasing the distance between polymer chains and reducing electron density, the HFIP moiety leads to the production of polyimides that are colorless and possess high optical transparency. researchgate.netuminho.ptresearchgate.net This property is particularly valuable for applications in flexible displays, optical films, and other areas where clarity is essential. mdpi.com For example, polyimide films derived from 6FDA often exhibit high transmittance in the visible light spectrum. researchgate.net

The non-coplanar and bulky structure of the HFIP group significantly hinders the efficient packing of polymer chains. uminho.pt This disruption of regular chain arrangement leads to a reduction in the degree of crystallinity, often resulting in amorphous polymers. uminho.pt X-ray diffraction (XRD) studies of polyimides containing the HFIP group typically show broad, non-sharp reflection peaks, which are characteristic of an amorphous structure. uminho.pt This amorphous nature contributes to the enhanced solubility and improved processability of these polymers. mdpi.com

Table 3: Dielectric Constants of Various Polyimides

| Polymer System | Dielectric Constant (at 1 MHz) | Reference |

|---|---|---|

| PI based on C(CF₃)₂ and CH₃ groups | 2.78 | researchgate.net |

| PI based on C(CF₃)₂ and H groups | 2.89 | researchgate.net |

| Star-branched PI with HFIP group | 2.72–3.12 | youtube.com |

| 6FDA-DPEDBA PI film | 2.17 | uminho.pt |

| Conventional Non-Fluorinated PI | ~3.5 | youtube.com |

Low Moisture Absorption

Polymers based on this compound, particularly those incorporating the 6FDA moiety, are known for their relatively low moisture absorption. This characteristic is attributed to the hydrophobic nature of the fluorine atoms present in the hexafluoroisopropylidene group (-C(CF₃)₂-). The presence of these bulky, electron-withdrawing groups reduces the polymer's affinity for water molecules.

The low moisture absorption is a significant advantage in applications where dimensional stability and consistent performance in humid environments are critical. For instance, in gas separation membranes, high water uptake can lead to plasticization, which can negatively affect selectivity and permeability. The inherent hydrophobicity of 6FDA-based polymers helps to mitigate these effects, ensuring more stable and reliable performance.

Influence of Monomer Structure on Polymer Performance

The selection of comonomers to be polymerized with this compound and its dianhydride counterpart, 6FDA, has a profound impact on the final properties of the polymer.

The incorporation of bulky pendant groups into the polymer backbone is a common strategy to enhance gas permeability. These bulky groups disrupt the efficient packing of polymer chains, thereby increasing the fractional free volume (FFV) within the material. researchgate.netresearchgate.net A higher FFV creates more pathways for gas molecules to diffuse through the polymer matrix, leading to increased permeability.

For example, the introduction of methyl groups (-CH₃) as substituents can disrupt polymer chain packing, resulting in a larger d-spacing (intersegmental distance) and consequently higher gas permeability. rsc.org Similarly, the use of diamines with bulky structures, such as those containing triptycene (B166850) or spirobichroman units, can significantly increase the free volume and, therefore, the gas permeability of the resulting polyimides. researchgate.netrsc.org

The average distance between polymer chains, known as the intersegmental distance or d-spacing, is a critical parameter influencing gas permeability. This distance can be experimentally determined using techniques like wide-angle X-ray diffraction (WAXD). A larger d-spacing generally correlates with a higher fractional free volume and, consequently, higher gas permeability. uva.esnih.gov

The chemical structure of the monomers directly influences the d-spacing. The presence of bulky groups, such as the -C(CF₃)₂- group in 6FDA, hinders close chain packing and increases the intersegmental distance. researchgate.net This effect can be further amplified by the incorporation of other bulky comonomers. Research has established a clear exponential relationship between gas permeability and the intersegmental distance for a series of similar polyimides. uva.esnih.gov

Table 1: Gas Permeability and Structural Properties of Selected 6FDA-Based Polyimides

| Polymer | D-spacing (Å) | Fractional Free Volume (FFV) | CO₂ Permeability (Barrer) |

|---|---|---|---|

| 6FDA-based Polyimide 1 | 5.8 | 0.16 | 50 |

| 6FDA-based Polyimide 2 (with bulky comonomer) | 6.2 | 0.19 | 150 |

| 6FDA-based Polyimide 3 (with even bulkier comonomer) | 6.5 | 0.22 | 300 |

Note: The values in this table are illustrative and represent typical trends observed in research.

In poly(amide-imide)s, the introduction of flexible ether linkages (-O-) into the polymer backbone can enhance processability and solubility by increasing segmental rotation. nih.gov While this increased flexibility can sometimes lead to more efficient chain packing and thus lower permeability, it can be counteracted by the simultaneous incorporation of bulky substituents.

The combination of flexible ether groups and bulky pendant groups can lead to polymers with a desirable balance of properties. The ether linkages improve solubility and film-forming characteristics, while the bulky groups ensure a high fractional free volume, which is beneficial for gas permeability. nih.gov This approach allows for the creation of materials that are not only high-performing in terms of their separation capabilities but are also easier to process into membranes and other forms. For example, polyimides based on BPADA (2,2-bis[4-(4-aminophenoxy)phenyl]propane) dianhydride, which contains both ether and isopropylidene linkages, often exhibit good solubility. nih.gov

Optimizing Synthesis Parameters for Desired Polymer Characteristics

The final properties of polymers derived from this compound are not only dependent on the monomer structures but also on the conditions under which the polymerization is carried out.

Temperature is a critical parameter in the synthesis of polyimides, which are typically prepared through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. In the initial poly(amic acid) formation, controlling the temperature is essential to achieve a high molecular weight. Generally, conducting this step at lower temperatures helps to suppress side reactions that can limit chain growth.

During the subsequent thermal imidization process, where the poly(amic acid) is converted to the final polyimide, the temperature profile plays a crucial role. A gradual increase in temperature is often employed. vt.edu Initially, at lower temperatures (around 100-150°C), the removal of the solvent and the onset of cyclization occur. nasa.gov As the temperature is raised further (typically up to 300-350°C), the imidization reaction proceeds to completion. nih.gov

Table 2: Effect of Final Imidization Temperature on Polyimide Properties

| Final Imidization Temperature (°C) | Degree of Imidization (%) | Molecular Weight ( g/mol ) | Tensile Strength (MPa) |

|---|---|---|---|

| 200 | 85 | 45,000 | 110 |

| 250 | 95 | 60,000 | 135 |

| 300 | >99 | 65,000 | 140 |

Note: The values in this table are illustrative and represent general trends.

Influence of Monomer Concentration on Molecular Weight

The molecular weight of polymers derived from this compound is a critical factor that dictates their mechanical properties, solubility, and processability. In the synthesis of high-performance polymers like polybenzimidazoles (PBIs) via solution polycondensation, the initial concentration of the monomers plays a significant role in controlling the final molecular weight of the resulting polymer. researchgate.net

Research conducted on the synthesis of poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI), a type of PBI, has demonstrated a clear relationship between the initial monomer concentration in the poly(phosphoric acid) (PPA) medium and the polymer's inherent viscosity (IV), which serves as a measure of molecular weight. researchgate.net A systematic study revealed that as the total monomer concentration was increased, the inherent viscosity of the polymer also increased, up to a certain point. researchgate.net This trend is characteristic of step-growth polymerization, where higher concentrations of reactants can favor the formation of longer polymer chains.

However, this relationship is not linear. The molecular weight tends to plateau and can even decrease at very high monomer concentrations. researchgate.net For instance, in the synthesis of OPBI, the inherent viscosity was observed to increase as the monomer concentration rose to 4% (w/w). Beyond this optimal concentration, the viscosity began to level off and eventually dropped at a concentration of 5.5%. researchgate.net This phenomenon can be attributed to several factors, including increased viscosity of the reaction medium which can hinder effective mixing and diffusion of monomer and oligomer species, thereby limiting further chain growth. The solubility of the growing polymer in the solvent medium at high concentrations can also become a limiting factor. nih.gov

The specific architecture of the monomers, such as the flexibility introduced by ether linkages, influences their solubility in the polymerization medium. This, in turn, affects the optimal monomer concentration required to achieve high molecular weight. researchgate.net For example, the presence of a flexible ether linkage in a dicarboxylic acid monomer can increase its solubility in PPA, allowing for higher effective monomer participation in the polymerization reaction. researchgate.net

The data below, derived from studies on PBI synthesis, illustrates the typical effect of monomer concentration on the molecular weight, represented by inherent viscosity.

This table demonstrates the relationship between the initial total monomer concentration in the polymerization of a polybenzimidazole and the resulting inherent viscosity of the polymer. Data is representative of findings in related literature. researchgate.net

Impact of Imidization Temperature and Catalysts

The conversion of polyamic acid (PAA), the precursor synthesized from the dianhydride of this compound (commonly known as 6FDA), into the final polyimide is a crucial step known as imidization. This process involves the cyclization of the amic acid groups to form imide rings, releasing water as a byproduct. The conditions of this reaction, specifically temperature and the presence of catalysts, have a profound impact on the degree of imidization and, consequently, the final properties of the polymer. mdpi.comresearchgate.net

Thermal Imidization:

Thermal imidization is a widely used method where the PAA is heated through a controlled temperature program to induce cyclization. nih.gov The imidization temperature directly influences the degree of conversion of amic acid groups to imide rings. researchgate.net Generally, a higher final curing temperature leads to a more complete imidization. mdpi.com For instance, studies on polyimides have shown that the degree of imidization can approach 94% when the temperature is increased to 250°C, with complete imidization being achieved at temperatures between 350°C and 400°C. researchgate.net

The imidization temperature significantly affects various properties of the final polyimide film:

Thermal Properties: The glass transition temperature (Tg) tends to increase with a higher degree of imidization, reflecting the increased rigidity of the polymer backbone. researchgate.net

Mechanical Properties: The enhancement of mechanical properties is influenced by the interplay between solvent evaporation and the imidization reaction. researchgate.net A higher degree of imidization generally leads to increased tensile strength and modulus. researchgate.net

Physical Properties: As the curing temperature increases, the polymer chains pack more densely. This results in a decrease in the film thickness and a reduction in the coefficient of thermal expansion (CTE). mdpi.com

The following table summarizes the effect of curing temperature on key properties of a representative polyimide film.

This table illustrates how increasing the thermal imidization temperature affects the degree of imidization and physical properties of polyimide films. Data is compiled from various studies on polyimide thermal curing. mdpi.comresearchgate.net

Chemical Imidization and Catalysts:

Chemical imidization offers an alternative to high-temperature thermal curing. This method is typically performed at lower temperatures by treating the PAA solution with a mixture of a dehydrating agent and a catalyst. scielo.brvt.edu The most common combination is an acid anhydride, such as acetic anhydride, and a tertiary amine catalyst, like pyridine or triethylamine. vt.eduhalocarbon.com

The mechanism involves the formation of a mixed anhydride intermediate which is more susceptible to nucleophilic attack, facilitating the ring closure to form the imide. vt.edu The catalyst, typically a base, plays a crucial role in accelerating this reaction. researchgate.net The amount of the dehydrating agent and the reaction time can be adjusted to control the degree of imidization in the solution before the polymer is cast into a film. researchgate.net

The choice of catalyst and imidization conditions can influence not only the rate of reaction but also the final polymer structure. While chemical imidization allows for lower processing temperatures, it can sometimes lead to the formation of isoimide (B1223178) structures, which may need to be thermally converted to the more stable imide form. vt.edu The use of catalysts is essential for achieving a high degree of imidization at ambient or slightly elevated temperatures, enabling the production of polyimide powders and solutions that can be processed without the need for a high-temperature curing step. scielo.brvt.edu

Future Directions and Emerging Research Areas

Novel Derivations and Functionalizations of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

The functionalization of this compound, primarily through its dianhydride derivative, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), is a key strategy for developing new materials with tailored properties. Research is focused on synthesizing new monomers that can be polymerized with 6FDA to create polymers with enhanced characteristics.

One approach involves the creation of new aromatic diamines with multiple bulky pendant groups. For instance, a novel aromatic diamine containing four pendant trifluoromethylphenyl groups has been synthesized. rsc.org When polymerized with various aromatic dianhydrides, including 6FDA, the resulting fluorinated polyimides exhibit significantly improved solubility in organic solvents, high thermal stability, excellent optical transparency, and low dielectric constants and water absorption. rsc.org The bulky, non-coplanar structure of these monomers disrupts polymer chain packing, leading to these desirable properties. rsc.org

Another area of innovation is the synthesis of polyimide-ionenes. These materials are created by reacting 6FDA-based imide monomers with compounds like p-xylylene dichloride, followed by an anion exchange. mdpi.com The resulting polyimide-ionenes can be blended with ionic liquids to form homogeneous hybrid membranes. These composites show high thermal stability (around 380 °C) and good compatibility between the polymer and the ionic liquid, making them promising for applications such as gas separation. mdpi.com

Furthermore, this compound is a key monomer in the synthesis of hexafluoroisopropylidene-containing polybenzimidazole (6FPBI). nih.gov This is achieved by polymerizing the diacid with 3,3′-diaminobenzidine in polyphosphoric acid. nih.gov The resulting 6FPBI polymer serves as a matrix for advanced composite membranes, particularly for fuel cell applications. nih.gov

Exploration of New Polymer Systems and Copolymers

Building on the foundation of this compound-derived homopolymers, researchers are actively exploring new polymer systems and copolymers to fine-tune material properties for specific applications.